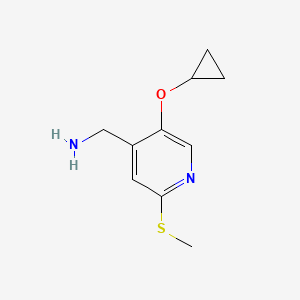
(5-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine is a chemical compound with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol . This compound features a pyridine ring substituted with a cyclopropoxy group at the 5-position, a methylthio group at the 2-position, and a methanamine group at the 4-position.
Preparation Methods
The synthesis of (5-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Detailed synthetic routes and industrial production methods are often proprietary and may involve the use of various catalysts and reagents to achieve high yields and purity .
Chemical Reactions Analysis
(5-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, which can introduce various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles
Scientific Research Applications
(5-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(5-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine can be compared with other similar compounds, such as:
(5-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanamine: Similar structure but different substitution pattern on the pyridine ring.
N-Methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine: Contains a thiophene ring instead of a cyclopropoxy group
Properties
Molecular Formula |
C10H14N2OS |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
(5-cyclopropyloxy-2-methylsulfanylpyridin-4-yl)methanamine |
InChI |
InChI=1S/C10H14N2OS/c1-14-10-4-7(5-11)9(6-12-10)13-8-2-3-8/h4,6,8H,2-3,5,11H2,1H3 |
InChI Key |
HAMUPYOXALBNQZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=C1)CN)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


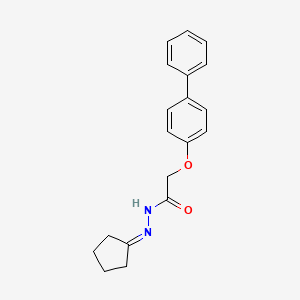
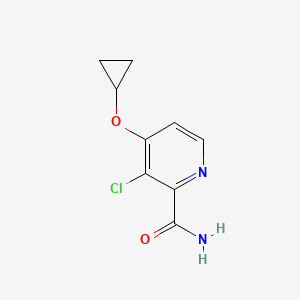
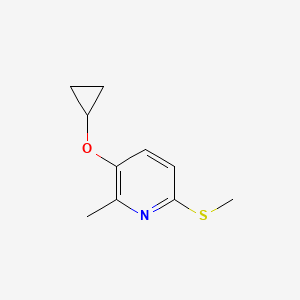
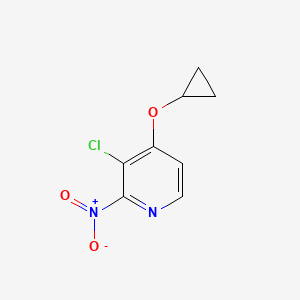

![N,N'-bis[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B14811534.png)
![N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14811540.png)
![N-{2-methyl-3-[(phenylacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B14811560.png)
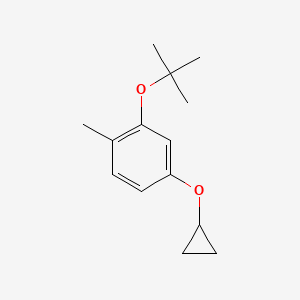
![4-[(E)-2-phenylethenyl]benzohydrazide](/img/structure/B14811565.png)
![(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B14811573.png)
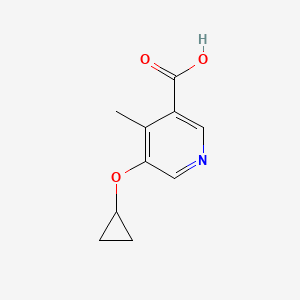
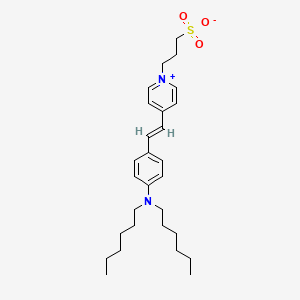
![4-{(E)-[4-(pyrrolidin-1-ylsulfonyl)phenyl]diazenyl}naphthalen-1-ol](/img/structure/B14811583.png)
